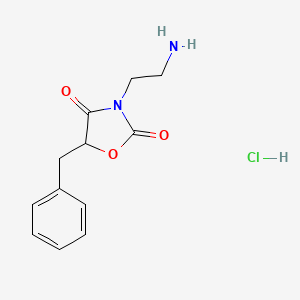

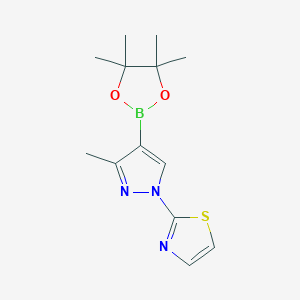

![molecular formula C13H20N2O2S B2477582 2-[(2-Ethylpiperidino)sulfonyl]aniline CAS No. 866152-73-0](/img/structure/B2477582.png)

2-[(2-Ethylpiperidino)sulfonyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 2-[(2-Ethylpiperidino)sulfonyl]aniline consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Scientific Research Applications

1. Protein-Bound Aminoazo Dye Studies

Miller and Miller (1949) developed methods for estimating specific amines, focusing on their formation from aminoazo dyes and their binding to proteins in the liver. They suggested that these dyes are protein-bound through specific groups, impacting the synthesis mechanisms of the liver cells. This study provides insight into the interactions between dyes, proteins, and liver cells, highlighting the importance of understanding chemical-protein interactions in biological systems (Miller & Miller, 1949).

2. Antibody Active Sites and Fluorescent Probes

Onodera, Shiokawa, and Takagi (1976) explored the use of the N-methyl-2-anilinonaphthalene-6-sulfonyl (MANS) group as a hapten to produce antibodies in rabbits. The study highlighted the fluorescent properties of MANS derivatives when bound to antibodies, suggesting applications in fluorescence-based detection and antibody specificity studies (Onodera et al., 1976).

3. Drug Metabolism and Enzyme Induction

Kimura et al. (1983) demonstrated that certain sulfur-containing metabolites can induce the activity of drug-metabolizing enzymes in rat liver. This research highlights the importance of understanding metabolic pathways and enzyme induction in pharmacology, especially related to compounds like 2-[(2-Ethylpiperidino)sulfonyl]aniline (Kimura et al., 1983).

4. Therapeutic Applications and Pharmacological Evaluation

Mahdi, Mohammed, and Jassim (2012) synthesized a series of 4-(methylsulfonyl)aniline derivatives, aiming to create new anti-inflammatory agents. The study showed significant anti-inflammatory activity in rat models, indicating the potential therapeutic applications of compounds related to this compound (Mahdi et al., 2012).

Future Directions

Piperidines and their derivatives continue to be a focus of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating ongoing interest and future directions in this field.

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-11-7-5-6-10-15(11)18(16,17)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUJUBWVTIUBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)

amine](/img/structure/B2477508.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)

![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)